Laurylamine hydrochloride

Description

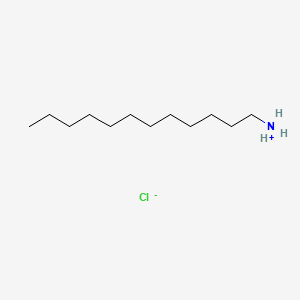

Structure

3D Structure of Parent

Properties

IUPAC Name |

dodecan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWFQJFPTTMIETC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044322 | |

| Record name | Dodecylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Dodecylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000008 [mmHg] | |

| Record name | Dodecylamine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14005 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

929-73-7 | |

| Record name | Dodecylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=929-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Dodecanamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V1470J2MF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Laurylamine Hydrochloride: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Laurylamine hydrochloride, a cationic surfactant, is a versatile molecule with a growing portfolio of applications in diverse research fields. Its amphiphilic nature, characterized by a long hydrophobic alkyl chain and a hydrophilic amine hydrochloride head group, drives its utility in areas ranging from materials science to drug delivery. This technical guide provides a comprehensive overview of the core research applications of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Surfactant Properties and Micelle Formation

This compound's primary function in aqueous solutions is as a surfactant. Above a specific concentration, known as the Critical Micelle Concentration (CMC), individual this compound molecules self-assemble into spherical structures called micelles. This process is driven by the hydrophobic effect, which sequesters the hydrophobic lauryl chains in the core of the micelle, away from the aqueous environment, while the hydrophilic amine heads form the outer corona.

Table 1: Critical Micelle Concentration (CMC) of Related Cationic Surfactants

| Surfactant | CMC (M) | Temperature (°C) | Method |

| Decyltrimethylammonium bromide | 0.065 | 25 | Not Specified |

| Dodecyltrimethylammonium bromide | 0.016 | 25 | Not Specified |

| Hexadecyltrimethylammonium bromide | 0.00092 | 25 | Not Specified |

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

A common method for determining the CMC of ionic surfactants is through conductometry.

Objective: To determine the concentration at which this compound molecules begin to form micelles in an aqueous solution.

Materials:

-

This compound

-

Deionized water

-

Conductivity meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

-

Thermostatically controlled water bath

Methodology:

-

Prepare a stock solution of this compound of a known concentration (e.g., 0.1 M) in deionized water.

-

Place a known volume of deionized water in a beaker equipped with a magnetic stir bar and place it in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

-

Immerse the conductivity probe into the water and allow the temperature to equilibrate.

-

Record the initial conductivity of the deionized water.

-

Make successive additions of small, known volumes of the this compound stock solution to the beaker.

-

After each addition, allow the solution to stir until a stable conductivity reading is obtained, and record the value.

-

Continue this process over a range of concentrations that is expected to bracket the CMC.

-

Plot the specific conductivity (κ) as a function of the this compound concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).

Nanoparticle Synthesis and Stabilization

This compound serves as a crucial capping and stabilizing agent in the synthesis of various nanoparticles. Its molecules adsorb onto the surface of the forming nanoparticles, preventing their aggregation and controlling their size and morphology. The positively charged amine groups can also influence the surface charge of the nanoparticles, which is a critical factor in their subsequent applications.

Table 2: Examples of Nanoparticles Synthesized with Laurylamine as a Stabilizer

| Nanoparticle Type | Precursor | Reducing/Reaction Conditions | Resulting Particle Size | Reference |

| Palladium (Pd) | Palladium(II) chloride | Not specified | ~5 nm | [Not explicitly stated in provided text] |

| Gold (Au) | Gold(I) chloride | Thermolysis at 60 °C in chloroform | ~100 nm (with octadecylamine) | [Not explicitly stated in provided text] |

Experimental Protocol: Synthesis of Laurylamine-Stabilized Gold Nanoparticles

This protocol is adapted from methods using alkylamines for nanoparticle synthesis.

Objective: To synthesize stable gold nanoparticles using this compound as a capping agent.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

This compound

-

Sodium borohydride (B1222165) (NaBH₄)

-

Deionized water

-

Glassware (beakers, flasks)

-

Magnetic stirrer and stir bar

Methodology:

-

Prepare an aqueous solution of HAuCl₄ (e.g., 0.01 M).

-

In a separate beaker, prepare an aqueous solution of this compound (e.g., 0.1 M).

-

In a flask, add a specific volume of the HAuCl₄ solution and dilute with deionized water.

-

While stirring vigorously, add a calculated amount of the this compound solution to the HAuCl₄ solution.

-

Prepare a fresh, ice-cold solution of NaBH₄ (e.g., 0.1 M).

-

Rapidly inject the NaBH₄ solution into the gold-laurylamine hydrochloride mixture under vigorous stirring.

-

A color change to deep red or purple indicates the formation of gold nanoparticles.

-

Continue stirring for at least one hour to ensure the reaction is complete and the nanoparticles are fully stabilized.

-

The resulting nanoparticle suspension can be purified by centrifugation and resuspension in deionized water.

Drug Delivery Systems: Micelles and Liposomes

The self-assembly of this compound into micelles provides a nano-sized carrier system for the encapsulation of hydrophobic drugs. The hydrophobic core of the micelles can solubilize poorly water-soluble therapeutic agents, enhancing their bioavailability. Similarly, as a cationic lipid, this compound can be incorporated into liposomal formulations. Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. The positive charge imparted by this compound can enhance the interaction of these delivery systems with negatively charged cell membranes, potentially improving drug uptake.

While specific data for drug loading and encapsulation efficiency for this compound-based systems are not extensively reported, the general principles and methodologies are well-established.

Experimental Protocol: Preparation of Drug-Loaded Micelles

Objective: To encapsulate a hydrophobic drug within this compound micelles.

Materials:

-

This compound

-

Hydrophobic drug (e.g., curcumin, paclitaxel)

-

Organic solvent (e.g., ethanol, acetone)

-

Deionized water

-

Dialysis membrane (with appropriate molecular weight cut-off)

Methodology:

-

Dissolve the hydrophobic drug and this compound in a small amount of a suitable organic solvent.

-

Slowly add this organic solution to a larger volume of deionized water while stirring. The concentration of this compound in the final aqueous solution should be well above its CMC.

-

The organic solvent is then removed, typically by evaporation under reduced pressure or by dialysis.

-

For dialysis, the micellar solution is placed in a dialysis bag and dialyzed against a large volume of deionized water for an extended period (e.g., 24-48 hours) with several changes of the dialysis medium. This removes the free drug and organic solvent.

-

The resulting solution contains the drug-loaded micelles.

-

To determine the drug loading capacity and encapsulation efficiency, the amount of encapsulated drug is quantified (e.g., by UV-Vis spectrophotometry or HPLC after disrupting the micelles with a suitable solvent) and compared to the initial amount of drug used.

Corrosion Inhibition

This compound is an effective corrosion inhibitor, particularly for metals in acidic environments.[1] Its mechanism of action involves the adsorption of the laurylamine molecules onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[1]

The adsorption process is facilitated by the interaction of the polar amine head group with the metal surface. The long, hydrophobic lauryl tail then orients away from the surface, creating a dense, non-polar layer that repels water and corrosive ions. This protective film inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1]

Table 3: Corrosion Inhibition Efficiency of Dodecylamine

| Metal | Corrosive Medium | Inhibitor Concentration | Temperature (°C) | Inhibition Efficiency (%) |

| Carbon Steel | 0.3 M HCl | 100 ppm | 35 | Not specified |

| Carbon Steel | 0.3 M HCl | 100 ppm | 45 | Not specified |

| Carbon Steel | 0.3 M HCl | 100 ppm | 55 | Not specified |

Note: Specific inhibition efficiency values were not provided in the search results, but the presence of data in tables was indicated.

Experimental Protocol: Evaluation of Corrosion Inhibition by Potentiodynamic Polarization

Objective: To quantify the effectiveness of this compound as a corrosion inhibitor.

Materials:

-

Metal coupons (e.g., carbon steel)

-

Corrosive medium (e.g., 1 M HCl)

-

This compound

-

Potentiostat/Galvanostat

-

Three-electrode corrosion cell (working electrode: metal coupon; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum wire)

-

Polishing papers and acetone (B3395972) for cleaning

Methodology:

-

Prepare the metal coupon (working electrode) by polishing it with successively finer grades of abrasive paper, followed by degreasing with acetone and rinsing with deionized water.

-

Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

-

Fill the cell with the corrosive solution, either with or without the desired concentration of this compound.

-

Allow the system to stabilize by monitoring the open-circuit potential (OCP) for a period (e.g., 30-60 minutes) until a steady state is reached.

-

Perform a potentiodynamic polarization scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP at a slow scan rate (e.g., 1 mV/s).

-

Plot the resulting potential versus the logarithm of the current density to obtain a Tafel plot.

-

From the Tafel plot, determine the corrosion potential (Ecorr) and corrosion current density (icorr).

-

The inhibition efficiency (IE%) can be calculated using the following formula: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] * 100 where i_corr(blank) is the corrosion current density in the absence of the inhibitor and i_corr(inh) is the corrosion current density in the presence of the inhibitor.

Mandatory Visualizations

Mechanism of Micelle Formation

Caption: Self-assembly of this compound monomers into a micelle above the CMC.

Experimental Workflow for Corrosion Inhibition Study

Caption: Workflow for evaluating corrosion inhibition efficiency using potentiodynamic polarization.

Mechanism of Corrosion Inhibition by this compound

Caption: Mechanism of corrosion inhibition by this compound on a metal surface.

References

Laurylamine Hydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Laurylamine hydrochloride, also known as dodecylamine (B51217) hydrochloride, is a cationic surfactant with a primary amine salt structure. Its amphiphilic nature, consisting of a long hydrophobic alkyl chain and a hydrophilic ammonium (B1175870) headgroup, underpins its diverse applications in research and industry, including as a corrosion inhibitor, emulsifying agent, and a component in drug delivery systems. This technical guide provides a detailed examination of its chemical properties, structure, synthesis, and key experimental methodologies.

Chemical and Physical Properties

This compound is a white to almost white crystalline powder or solid.[1][2] Its fundamental physicochemical properties are summarized in the table below, providing a quantitative basis for its application in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₈ClN | [3][4][5] |

| Molecular Weight | 221.81 g/mol | [3][4][5] |

| Melting Point | 186-188 °C | [3][6] |

| Boiling Point | 247-249 °C | [3][7] |

| Solubility in Water | Soluble | [4][8] |

| pKa (of Dodecylamine) | 10.63 at 25°C | [7][9] |

| Appearance | White to almost white powder/crystal | [1][2] |

Structural Information

The structural identity of this compound is well-defined, comprising a dodecylammonium cation and a chloride anion. This ionic nature is crucial to its chemical behavior and physical properties.

| Identifier | Value | Source(s) |

| IUPAC Name | dodecan-1-amine;hydrochloride | [3] |

| Alternative IUPAC Name | dodecylazanium chloride | [5] |

| CAS Number | 929-73-7 | [3][4][5] |

| SMILES | CCCCCCCCCCCC[NH3+].[Cl-] | [3][5] |

| InChI | InChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | [3][5] |

| InChIKey | TWFQJFPTTMIETC-UHFFFAOYSA-N | [3][5] |

Crystal Structure

The crystalline arrangement of this compound has been elucidated through X-ray crystallography. The unit cell parameters for its crystal lattice are provided below.

| Parameter | Value | Source(s) |

| Crystal System | Monoclinic | [5] |

| Space Group | P 1 21 1 | [5] |

| a | 5.682 Å | [5] |

| b | 7.186 Å | [5] |

| c | 17.775 Å | [5] |

| α | 90° | [5] |

| β | 92.75° | [5] |

| γ | 90° | [5] |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through a straightforward acid-base reaction.

An alternative synthetic route involves the reduction of 1-azidododecane.[3]

As a salt of a weak base and a strong acid, this compound exhibits specific chemical reactivity:

-

Weak Base Behavior : In solution, it can neutralize stronger bases, leading to the precipitation of dodecylamine under alkaline conditions.[4]

-

Hydrolysis : In aqueous solutions, it can undergo hydrolysis to form dodecylamine and hydrochloric acid.[3]

-

Reaction with Oxidizing Agents : It can react with strong oxidizing agents.[4]

Experimental Protocols

Spectroscopic Characterization

Detailed structural elucidation of this compound relies on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To confirm the molecular structure by analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

-

Sample Preparation : Dissolve a small amount of this compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Analysis : The spectrum is expected to show characteristic signals for the methyl (CH₃) group at the end of the alkyl chain, the methylene (B1212753) (CH₂) groups, and the ammonium (-NH₃⁺) protons. The integration of these signals should correspond to the number of protons in each group.

-

¹³C NMR Analysis : The spectrum will display distinct signals for each unique carbon atom in the dodecyl chain. The chemical shifts will vary depending on their position relative to the ammonium group.

Infrared (IR) Spectroscopy

-

Objective : To identify the functional groups present in the molecule.

-

Sample Preparation : The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Analysis : Key absorption bands to identify include:

-

N-H stretching vibrations of the ammonium group (typically in the range of 3200-2800 cm⁻¹).

-

C-H stretching vibrations of the alkyl chain (around 2960-2850 cm⁻¹).

-

N-H bending vibrations (around 1600-1500 cm⁻¹).

-

The logical workflow for the spectroscopic identification of this compound is depicted below.

Applications in Research and Development

The unique properties of this compound make it a valuable tool in various scientific domains.

-

Drug Delivery : Its surfactant properties are utilized in the formation of micelles and liposomes for encapsulating and delivering therapeutic agents.[3]

-

Gene Transfection : It can act as a non-viral vector for gene delivery by complexing with DNA to facilitate cellular uptake.[3]

-

Nanoparticle Synthesis : It serves as a catalyst in sol-gel processes for producing silica (B1680970) and other nanoparticles.[3]

-

Corrosion Inhibition : this compound can adsorb onto metal surfaces, forming a protective layer that inhibits corrosion, particularly in acidic environments.[3]

Safety and Handling

This compound is an irritant to the skin, eyes, and respiratory system and is harmful if swallowed.[1][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area. In case of contact, the affected area should be rinsed thoroughly with water. For detailed safety information, consult the material safety data sheet (MSDS).

References

- 1. Dodecylammonium chloride | C12H28ClN | CID 458426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dodecylamine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Buy this compound | 929-73-7 [smolecule.com]

- 4. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 5. Dodecylamine, hydrochloride | C12H28ClN | CID 13582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. chembk.com [chembk.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Dodecylamine | 124-22-1 [chemicalbook.com]

Laurylamine hydrochloride synthesis methods for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis of Laurylamine Hydrochloride

For researchers, scientists, and professionals in drug development, the synthesis of key intermediates like this compound is a fundamental process. This guide provides a detailed overview of two primary laboratory-scale methods for the synthesis of this compound, complete with experimental protocols, quantitative data, and logical workflow diagrams.

Introduction

This compound, also known as dodecylamine (B51217) hydrochloride, is the hydrochloride salt of laurylamine (dodecylamine). It is a cationic surfactant with applications in various fields, including as a flotation agent, an emulsifier, and an intermediate in the synthesis of more complex molecules. The presence of a long hydrophobic alkyl chain and a hydrophilic ammonium (B1175870) head group gives it its characteristic surfactant properties. This guide will focus on two common laboratory synthesis routes: the direct hydrochlorination of dodecylamine and a two-step synthesis from lauronitrile.

Synthesis Methodologies

Two effective methods for the laboratory synthesis of this compound are detailed below.

Method 1: Direct Hydrochlorination of Dodecylamine

This is the most straightforward and high-yielding method, involving the direct reaction of dodecylamine with hydrochloric acid.

Experimental Protocol:

A procedure for the direct hydrochlorination of dodecylamine has been well-documented.[1][2]

-

Dissolution: Dissolve dodecylamine (85 g, 0.46 mol) in 500 mL of methylene (B1212753) chloride in a suitable reaction vessel.[1]

-

Cooling: Cool the solution to 0°C using an ice bath.[1]

-

Acidification: Saturate the cooled solution with anhydrous hydrogen chloride gas over a period of 45 minutes.[1] Alternatively, excess concentrated hydrochloric acid (37%) can be mixed with an ethanolic solution of dodecylamine at room temperature.[2]

-

Precipitation and Isolation: The white, crystalline solid of this compound will precipitate out of the solution.[1]

-

Filtration and Drying: Separate the solid product by filtration and dry it in a vacuum desiccator over phosphorus pentoxide to yield the final product.[1]

Method 2: Two-Step Synthesis from Lauronitrile

This method involves the reduction of lauronitrile (dodecanenitrile) to dodecylamine, followed by its conversion to the hydrochloride salt. While a direct, complete protocol for this specific two-step synthesis is not available in the provided search results, it can be constructed from established chemical principles. The synthesis of lauronitrile itself can be achieved from lauric acid.[3]

Step 1: Reduction of Lauronitrile to Dodecylamine (Illustrative Protocol)

The reduction of nitriles to primary amines is a standard transformation in organic synthesis. A common and effective method is the use of a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

Experimental Protocol (Illustrative):

-

Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether under a nitrogen atmosphere.

-

Addition of Nitrile: Dissolve lauronitrile in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC).

-

Quenching: Cautiously quench the reaction by the sequential dropwise addition of water, followed by a 15% sodium hydroxide (B78521) solution, and then more water.

-

Workup: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate.

-

Isolation: Remove the solvent under reduced pressure to obtain crude dodecylamine. The crude amine can be purified by distillation.

Step 2: Conversion to this compound

The dodecylamine obtained from the reduction of lauronitrile can then be converted to its hydrochloride salt using the same procedure as in Method 1.

Experimental Protocol:

Follow the experimental protocol outlined in Method 1 for the direct hydrochlorination of dodecylamine.

Quantitative Data Summary

The following table summarizes the quantitative data associated with the direct hydrochlorination method.

| Parameter | Value | Reference |

| Starting Material | Dodecylamine | [1] |

| Reagent | Anhydrous Hydrogen Chloride | [1] |

| Solvent | Methylene Chloride | [1] |

| Reaction Temperature | 0°C | [1] |

| Reaction Time | 45 minutes | [1] |

| Yield | 95.5% | [1] |

| Starting Material | Dodecylamine | [2] |

| Reagent | Concentrated Hydrochloric Acid (37%) | [2] |

| Solvent | Ethanol | [2] |

| Reaction Temperature | Room Temperature | [2] |

| Reaction Time | Not Specified | [2] |

| Yield | Quantitative | [2] |

Synthesis Workflow Diagrams

The logical workflows for the described synthesis methods are illustrated below using Graphviz.

Caption: Direct Hydrochlorination of Dodecylamine.

Caption: Two-Step Synthesis from Lauronitrile.

References

Laurylamine Hydrochloride: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laurylamine hydrochloride, also known as dodecylamine (B51217) hydrochloride, is a cationic surfactant with a wide range of applications in research and development, including in the formulation of drug delivery systems. As with any chemical substance, a thorough understanding of its hazard profile and proper handling procedures is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This in-depth technical guide provides a comprehensive overview of the safety data for this compound, including detailed handling precautions, emergency procedures, and relevant experimental protocols.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of this compound. This data has been compiled from various safety data sheets and toxicological studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 929-73-7 | |

| Molecular Formula | C₁₂H₂₈ClN | |

| Molecular Weight | 221.81 g/mol | |

| Appearance | White solid | |

| Melting Point | 196-198 °C | |

| Boiling Point | 247-249 °C | |

| Solubility in Water | ~78 mg/L at 25 °C |

Table 2: Toxicological Data for this compound

| Endpoint | Result | Species | Method |

| Acute Oral Toxicity (LD50) | > 2000 mg/kg bw[1] | Rat | OECD Guideline 423[1][2][3][4] |

| Acute Dermal Irritation | Non-irritant[5][6] | Rabbit | OECD Guideline 404[5][6][7][8] |

| Skin Corrosion | No data available | OECD Guideline 431 | |

| Eye Irritation | Data not available | OECD Guideline 492 | |

| Aquatic Toxicity (LC50, 96h) | 1.546 - 1.948 mg/L[9] | Zebra fish (Danio rerio) | OECD Guideline 203[10][11][12][13] |

| Ready Biodegradability | Data not available | OECD Guideline 301F |

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation and replication of safety data. The following sections outline the fundamental principles of the OECD guidelines referenced in Table 2.

Acute Oral Toxicity (OECD Guideline 423)

The acute toxic class method is a stepwise procedure using a limited number of animals to estimate the acute oral toxicity of a substance.[1][2][3][4]

Methodology:

-

Test Animals: Typically, young adult female rats are used.[1]

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water, with a fasting period before dosing.

-

Dose Administration: The test substance is administered in a single oral dose via gavage.

-

Stepwise Procedure: The study starts with a dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The outcome of the first step determines the next step:

-

If mortality occurs, the test is repeated at a lower dose level.

-

If no mortality occurs, a higher dose level is tested.

-

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[1]

-

Endpoint: The LD50 is determined based on the dose level at which mortality is observed. For this compound, no mortality was observed at 2000 mg/kg, leading to an LD50 value of > 2000 mg/kg.[1]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[5][6][7][8]

Methodology:

-

Test Site Preparation: A small area of the animal's back is clipped free of fur.

-

Application: A 0.5 g or 0.5 mL sample of the test substance is applied to the prepared skin and covered with a semi-occlusive dressing for a 4-hour exposure period.[5][6]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the reactions is scored according to a standardized scale.

-

Endpoint: The substance is classified based on the severity and reversibility of the skin reactions. This compound was found to be non-irritating in a study following this guideline.[5][6]

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.[10][11][12][13]

Methodology:

-

Test Species: A sensitive freshwater fish species, such as the Zebra fish (Danio rerio), is used.[9]

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours.

-

Observation: Mortality and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[10][11]

-

Endpoint: The LC50 value and its 95% confidence limits are calculated. For this compound, the 96-hour LC50 was determined to be between 1.546 and 1.948 mg/L.[9]

Handling Precautions and Personal Protective Equipment (PPE)

Given the hazardous properties of this compound, strict adherence to safety protocols is mandatory.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Ensure that an emergency eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment for Handling this compound

| Protection Type | Recommendation | Rationale |

| Eye/Face Protection | Chemical splash goggles. A face shield may be required for operations with a high risk of splashing. | Protects against splashes which can cause serious eye damage. |

| Hand Protection | Nitrile or neoprene gloves. It is crucial to consult the manufacturer's glove selection chart for specific breakthrough times, as data for this compound is not readily available. General guidance suggests poor resistance of nitrile gloves to amines.[14] | Prevents skin contact, which can cause irritation or burns.[15][16] |

| Body Protection | A standard laboratory coat should be worn. For larger quantities or tasks with a higher splash potential, a chemical-resistant apron is recommended. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Work should be conducted in a chemical fume hood. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved air-purifying respirator with cartridges suitable for ammonia and methylamine should be used.[15][17][18][19][20] | Prevents respiratory irritation from dust or aerosols.[15] |

Hygiene Measures

-

Wash hands thoroughly with soap and water after handling this compound and before eating, drinking, or smoking.

-

Remove contaminated clothing immediately and wash it before reuse.

Emergency Procedures

Prompt and appropriate action is essential in the event of an emergency involving this compound.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Thermal decomposition may produce toxic fumes of nitrogen oxides and hydrogen chloride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures

The following workflow outlines the general procedure for responding to a spill of this compound.

Minor Spill (Small quantity, contained, and personnel are trained):

-

Alert others in the immediate area.

-

Don appropriate PPE as outlined in Table 3.

-

Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

-

For corrosive amines, a neutralizing absorbent can be used cautiously.[21]

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[22]

-

Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse.

-

Dispose of all contaminated materials as hazardous waste.

-

Restock the spill kit.

Major Spill (Large quantity, uncontained, or poses an immediate hazard):

-

Alert others and activate the nearest fire alarm if necessary.

-

Call emergency services and provide them with the identity and nature of the spilled material.[21][22]

-

Only trained emergency response personnel should attempt to clean up a major spill.

Conclusion

This compound presents moderate hazards that require careful management in a laboratory setting. While it has low acute oral toxicity and is not a skin irritant, its potential for serious eye damage and high aquatic toxicity necessitates stringent adherence to safety protocols. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers, scientists, and drug development professionals can handle this compound safely and effectively, minimizing risks to themselves and the environment. A thorough understanding and application of this information are essential for a safe and productive research environment.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. nite.go.jp [nite.go.jp]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 13. eurofins.com.au [eurofins.com.au]

- 14. gloves.com [gloves.com]

- 15. americanindustrialsafety.com [americanindustrialsafety.com]

- 16. worksafegear.com.au [worksafegear.com.au]

- 17. 3M™ Ammonia/Methylamine Respirator Cartridges, 2/Pack, For Use With 1/2 Mask and Full Face Respirators - 6616 - Northern Safety Co., Inc. [northernsafety.com]

- 18. 3M 60926 cartridge/P100 filter for formaldehyde, ammonia & others | Sylprotec.com [sylprotec.com]

- 19. multimedia.3m.com [multimedia.3m.com]

- 20. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]

- 21. carleton.ca [carleton.ca]

- 22. oehs.tulane.edu [oehs.tulane.edu]

The Core Mechanism of Laurylamine Hydrochloride: A Technical Guide for Researchers

An In-depth Examination of the Physicochemical Properties and Antimicrobial Action of a Prototypical Cationic Surfactant

Introduction

Laurylamine hydrochloride, also known as dodecylamine (B51217) hydrochloride, is a primary aliphatic amine salt that functions as a cationic surfactant.[1][2] Its amphiphilic nature, characterized by a 12-carbon hydrophobic alkyl chain (lauryl group) and a hydrophilic primary ammonium (B1175870) headgroup, dictates its behavior in aqueous solutions and at interfaces.[2] This guide provides a detailed exploration of the mechanism of action of this compound, focusing on its fundamental physicochemical properties and its well-documented antimicrobial activities. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's function.

Physicochemical Properties and Behavior in Solution

This compound is a white solid that is soluble in water.[1][2] In an aqueous environment, it dissociates into a positively charged dodecylammonium cation and a chloride anion. The cationic headgroup is hydrophilic, while the long alkyl chain is hydrophobic. This dual characteristic drives the molecule's surface activity.

Surface Tension Reduction and Micellization

Like all surfactants, this compound monomers initially migrate to interfaces, such as the air-water interface, orienting themselves with their hydrophobic tails directed away from the water. This accumulation disrupts the cohesive energy at the surface, thereby reducing the surface tension of the solution.[3][4]

As the concentration of the surfactant increases, it reaches a critical point known as the Critical Micelle Concentration (CMC) . Above the CMC, the bulk solution becomes saturated with monomers, and any additional surfactant molecules self-assemble into spherical or cylindrical aggregates called micelles.[5] In these structures, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic ammonium heads form the outer corona, interacting with the surrounding aqueous phase. This process is a key characteristic of surfactants and is fundamental to their emulsifying and dispersing abilities.[1]

While specific experimental values can vary with conditions such as temperature and electrolyte concentration, the CMC of dodecylamine hydrochloride has been a subject of study.[5][6]

Table 1: Physicochemical Properties of this compound and Related Cationic Surfactants

| Property | This compound (Dodecylamine HCl) | Cetyltrimethylammonium Bromide (CTAB) |

| CAS Number | 929-73-7[1] | 57-09-0 |

| Molecular Formula | C₁₂H₂₈ClN[1] | C₁₉H₄₂BrN |

| Molecular Weight | 221.81 g/mol [1] | 364.45 g/mol |

| Appearance | White solid[2] | White powder |

| Critical Micelle Concentration (CMC) | Subject of specific study[6] | ~0.93 mM[7] |

Mechanism of Antimicrobial Action

The primary mechanism of action for this compound, particularly its antimicrobial efficacy, is the disruption of microbial cell membranes. This process is initiated by an electrostatic interaction and culminates in the loss of membrane integrity and cell death.

Electrostatic Adsorption to the Cell Membrane

Bacterial cell membranes are typically rich in negatively charged components, such as phospholipids (B1166683) (e.g., phosphatidylglycerol) and teichoic acids (in Gram-positive bacteria). The positively charged ammonium headgroup of this compound is electrostatically attracted to these anionic sites on the microbial cell surface. This initial binding is a crucial first step that concentrates the surfactant molecules at the cell membrane.

Hydrophobic Insertion and Membrane Disruption

Following the initial electrostatic binding, the hydrophobic lauryl tail of the surfactant inserts itself into the hydrophobic core of the lipid bilayer. This insertion disrupts the highly ordered structure of the membrane phospholipids. The accumulation of these amphiphilic molecules within the bilayer creates tension and alters the membrane's physical properties, including its fluidity and permeability.

This process can be described by a "detergent-like" or "carpet" model, where the surfactant molecules essentially disintegrate the membrane structure, leading to the formation of pores or transient holes. This compromises the membrane's essential barrier function.

Loss of Cellular Integrity and Cell Death

The disruption of the cell membrane leads to a cascade of lethal events:

-

Increased Permeability: The compromised membrane allows for the uncontrolled leakage of essential intracellular components, such as ions (e.g., K⁺), metabolites, RNA, and DNA.

-

Dissipation of Membrane Potential: The cell membrane maintains a critical electrochemical gradient (membrane potential) that is vital for processes like ATP synthesis and transport. The influx and efflux of ions through the disrupted membrane collapses this potential.

-

Cell Lysis: The structural failure of the membrane ultimately leads to the lysis and death of the bacterial cell.

The antimicrobial activity of this compound is a key area of interest. While specific data for this exact compound is limited in readily available literature, the efficacy of structurally similar amine-based surfactants has been documented. For instance, N,N-dimethyldodecylamine N-oxide (Laurixamine) has demonstrated activity against both Gram-positive and Gram-negative bacteria.[8]

Table 2: Comparative Minimum Inhibitory Concentration (MIC) Data

| Organism | Antimicrobial Agent | Typical MIC Range (µg/mL) |

| Staphylococcus aureus (Gram-positive) | Laurixamine (N,N-dimethyldodecylamine N-oxide) | ~14.2 µg/mL (converted from 62 µM)[8] |

| Ciprofloxacin | ≤0.06 - 1.0[8] | |

| Gentamicin | 0.5 - 4.0[8] | |

| Escherichia coli (Gram-negative) | Laurixamine (N,N-dimethyldodecylamine N-oxide) | ~7.1 µg/mL (converted from 31 µM)[8] |

| Ciprofloxacin | ≤0.06 - 1.0[8] | |

| Gentamicin | 0.5 - 4.0[8] |

Note: Data for Laurixamine is provided as a reference for a closely related C12 amine surfactant.[8]

Visualizing the Mechanisms and Workflows

Caption: Structure of this compound highlighting its amphiphilic components.

Caption: Surfactant behavior below and above the Critical Micelle Concentration (CMC).

Caption: Stepwise mechanism of bacterial cell membrane disruption by Laurylamine HCl.

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Key Experimental Protocols

Protocol: Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry

Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

Methodology:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 100 mM).

-

Serial Dilutions: Create a series of dilutions from the stock solution, covering a range of concentrations expected to bracket the CMC.

-

Surface Tension Measurement: Using a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), measure the surface tension of each dilution at a constant temperature (e.g., 25°C). Allow each solution to equilibrate before measurement.

-

Data Plotting: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

CMC Determination: The resulting plot will typically show two linear regions. The first region shows a sharp decrease in surface tension with increasing concentration. The second region, above the CMC, shows a plateau where the surface tension remains relatively constant. The CMC is the concentration at the point of intersection of these two lines.[5]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism. This protocol is based on CLSI guidelines.

Methodology:

-

Prepare Antimicrobial Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well should be 50 µL or 100 µL.

-

Prepare Bacterial Inoculum: Culture the test microorganism (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Add an equal volume of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL or 200 µL. This will dilute the drug to its final test concentration and the inoculum to its final density.

-

Controls: Include a growth control well (MHB + inoculum, no drug) and a sterility control well (MHB only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.

Protocol: Assessment of Membrane Integrity using Fluorescent Dyes

Objective: To qualitatively or quantitatively assess the membrane-damaging effects of this compound on bacteria.

Methodology:

-

Bacterial Culture: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a standardized optical density.

-

Fluorescent Probes:

-

Propidium Iodide (PI) or Sytox Green: These dyes are membrane-impermeable and fluoresce upon binding to intracellular nucleic acids. They only enter cells with compromised membranes.

-

DiSC₃(5): This is a membrane potential-sensitive dye. It accumulates in polarized (healthy) membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane causes the dye to be released, resulting in an increase in fluorescence.

-

-

Assay Procedure (Fluorometer or Flow Cytometer): a. Aliquot the bacterial suspension into a 96-well plate or flow cytometry tubes. b. Add the chosen fluorescent dye (e.g., PI to a final concentration of 1-5 µM) and incubate for a short period. c. Add various concentrations of this compound to the wells. d. Monitor the change in fluorescence over time. An increase in PI or Sytox Green fluorescence, or an increase in DiSC₃(5) fluorescence, indicates membrane damage and/or depolarization.

Conclusion

The mechanism of action of this compound is fundamentally rooted in its cationic and amphiphilic structure. Its ability to reduce surface tension and form micelles governs its behavior as a surfactant, while its capacity to electrostatically target and disrupt the integrity of microbial cell membranes is the basis for its antimicrobial activity. The experimental protocols detailed herein provide a framework for researchers to quantify these properties and further investigate the potential applications of this and other cationic surfactants in drug development and material science.

References

- 1. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 2. Buy this compound | 929-73-7 [smolecule.com]

- 3. journalssystem.com [journalssystem.com]

- 4. Adsorption configuration of dodecylamine at gas–liquid interface and its relationship with foam stability: MD simulation and ToF-SIMS investigation: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Dodecylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecylamine (B51217) hydrochloride (DACl), the salt of the 12-carbon primary aliphatic amine dodecylamine, is a cationic surfactant of significant interest in various scientific and industrial fields, including drug development. Its amphiphilic nature, arising from a long hydrophobic alkyl chain and a hydrophilic amine headgroup, dictates its unique physicochemical properties and functional behavior in aqueous and non-aqueous systems. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of dodecylamine hydrochloride, detailed experimental methodologies for their determination, and visualizations of key processes.

Core Physical and Chemical Properties

The fundamental properties of dodecylamine hydrochloride are summarized in the tables below, providing a quantitative basis for its application in research and development.

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₂₈ClN | [1] |

| Molecular Weight | 221.81 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| CAS Number | 929-73-7 | [1] |

Physicochemical Data

| Property | Value | Conditions | Source(s) |

| Melting Point | 186-188 °C | - | [2] |

| pKa | ~10.6 (of dodecylamine) | 25 °C | [3] |

| Critical Micelle Concentration (CMC) | Reported in literature | Aqueous solution | [4] |

| Solubility | Moderately soluble in water; Soluble in ethanol (B145695), acetone | Standard temperature | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of dodecylamine hydrochloride are crucial for reproducible research and development.

Synthesis of Dodecylamine Hydrochloride

Principle: Dodecylamine hydrochloride is synthesized through the acid-base reaction of dodecylamine with hydrochloric acid.

Materials:

-

Dodecylamine

-

Concentrated Hydrochloric Acid (37%)

-

Ethanol

-

Shallow dishes

-

Fume hood

Procedure:

-

Dissolve approximately 10 g of dodecylamine in about 50 mL of ethanol at room temperature.

-

While stirring, add an excess of concentrated hydrochloric acid to the ethanolic solution of dodecylamine.

-

Pour the resulting salt solution into shallow dishes.

-

Allow the solvent to evaporate in a fume hood.

-

The product is isolated as a white powder in quantitative yield.

Determination of Melting Point (Capillary Method)

Principle: The melting point is determined by heating a small, packed sample in a capillary tube and observing the temperature range over which the substance melts.

Materials:

-

Dodecylamine hydrochloride sample

-

Capillary tubes (one end sealed)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the dodecylamine hydrochloride sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[5]

-

Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube.[5]

-

Tap the sealed end of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.[5]

-

Place the capillary tube in the heating block of the melting point apparatus.[6]

-

Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to approximately 1-2°C per minute.[7]

-

Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6]

Determination of Aqueous Solubility (Shake-Flask Method)

Principle: The equilibrium solubility is determined by agitating an excess of the solid in water at a constant temperature until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Materials:

-

Dodecylamine hydrochloride

-

Distilled or deionized water

-

Vials or flasks with secure caps

-

Shaking incubator or orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

Analytical method for quantification (e.g., HPLC, titration)

Procedure:

-

Add an excess amount of dodecylamine hydrochloride to a series of vials containing a known volume of water. The presence of undissolved solid should be visible.[8]

-

Securely cap the vials and place them in a shaking incubator at the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, 72 hours) to confirm that the concentration is no longer changing.[8]

-

After agitation, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant.

-

Centrifuge the withdrawn sample to remove any remaining solid particles.

-

Dilute the clear supernatant and analyze the concentration of dissolved dodecylamine hydrochloride using a validated analytical method.

-

The determined concentration represents the equilibrium solubility at that temperature.

Determination of pKa (Potentiometric Titration)

Principle: The pKa is determined by titrating a solution of the amine hydrochloride (a weak acid) with a strong base and monitoring the pH. The pKa corresponds to the pH at the half-equivalence point.

Materials:

-

Dodecylamine hydrochloride

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter with an electrode

-

Magnetic stirrer and stir bar

-

Buret

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[9]

-

Prepare a solution of dodecylamine hydrochloride of known concentration (e.g., 1 mM) in water. To ensure the amine is fully protonated, the initial solution can be made acidic (pH ~2) with a small amount of 0.1 M HCl.[10]

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[9]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Begin stirring the solution gently.

-

Titrate the solution by adding small, precise increments of the standardized NaOH solution from a buret.

-

Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Continue the titration until the pH has risen significantly (e.g., to pH 12).

-

Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.[11]

Visualizations

Synthesis of Dodecylamine Hydrochloride

Caption: Synthesis workflow for dodecylamine hydrochloride.

Micelle Formation of Dodecylamine Hydrochloride

Caption: Schematic of micelle formation with increasing surfactant concentration.

Experimental Workflow for CMC Determination by Surface Tension

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. thinksrs.com [thinksrs.com]

- 8. who.int [who.int]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. enamine.net [enamine.net]

An In-Depth Technical Guide to Laurylamine Hydrochloride (CAS 929-73-7)

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

Laurylamine hydrochloride, also known as dodecylamine (B51217) hydrochloride, is a primary aliphatic amine salt with the CAS number 929-73-7.[1][2] This white, solid organic compound is characterized by a 12-carbon aliphatic chain attached to a protonated amine group, paired with a chloride anion.[1] Its amphiphilic nature, possessing both a hydrophobic dodecyl tail and a hydrophilic amine head, underpins its diverse applications, notably as a cationic surfactant.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₈ClN | [1][3][5] |

| Molecular Weight | 221.81 g/mol | [1][3][6][7] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 186-188 °C | [7] |

| Boiling Point | 247-249 °C | [1] |

| Solubility | Moderately soluble in water (approx. 78 mg/L at 25 °C), soluble in methanol. | [1][7] |

| Vapor Pressure | 7.62 x 10⁻⁸ mm Hg | [2] |

Chemical Identifiers

For unambiguous identification in databases and literature, the following identifiers are assigned to this compound.

| Identifier Type | Identifier | Source(s) |

| CAS Number | 929-73-7 | [1][3][5][6][7] |

| EC Number | 213-205-7 | [5][6] |

| PubChem CID | 13582 | [8] |

| ChEMBL ID | CHEMBL113050 | [5][6] |

| InChI | InChI=1S/C12H27N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13;/h2-13H2,1H3;1H | [1][5][7] |

| InChIKey | TWFQJFPTTMIETC-UHFFFAOYSA-N | [1][5][7] |

| Canonical SMILES | CCCCCCCCCCCC[NH3+].[Cl-] | [8] |

| Synonyms | Dodecylamine hydrochloride, n-Dodecylammonium chloride, Laurylammonium hydrochloride | [1][2][3][6] |

Synthesis and Chemical Reactions

Synthesis of n-Dodecylamine Hydrochloride

A common laboratory-scale synthesis involves the direct reaction of dodecylamine with hydrochloric acid.[1]

Experimental Protocol:

-

Materials: Dodecylamine, Methylene (B1212753) chloride, Anhydrous hydrogen chloride, Phosphorus pentoxide.

-

Procedure:

-

Dissolve 85 g (0.46 mol) of dodecylamine in 500 mL of methylene chloride.

-

Cool the solution to 0 °C in an ice bath.

-

Saturate the solution with anhydrous hydrogen chloride gas over a period of 45 minutes.

-

A white, crystalline solid of n-dodecylamine hydrochloride will precipitate.

-

Separate the solid by filtration.

-

Dry the product in a vacuum desiccator over phosphorus pentoxide.

-

-

Yield: This method can provide a high yield of approximately 95.5% (97.5 g).[9]

Another synthetic route involves the reduction of 1-azidododecane.[1]

Chemical Reactivity

This compound exhibits reactivity typical of an amine salt.

-

Basicity: It acts as a weak base and will neutralize acids in exothermic reactions to form the corresponding salts and water.[1]

-

Hydrolysis: In aqueous solutions, it can undergo hydrolysis to form dodecylamine and hydrochloric acid.[1]

-

Reaction with Oxidizing Agents: It can react with strong oxidizing agents, which may produce hazardous byproducts such as carbon monoxide and nitrogen oxides.[1][3]

-

Stability: The compound is generally stable under normal conditions.[3] However, under alkaline conditions, the free amine (dodecylamine) will precipitate.[3]

Applications in Research and Development

The unique physicochemical properties of this compound make it a versatile compound in various scientific and industrial applications.

Surfactant and Emulsifying Agent

Corrosion Inhibition

This compound is an effective corrosion inhibitor, particularly for carbon steel in acidic environments.[1]

Mechanism of Action:

The primary mechanism of inhibition is the adsorption of the dodecylamine cation onto the metal surface.[11][12] The polar amine head group (-NH₃⁺) interacts with the charged metal surface, while the nonpolar hydrocarbon tail orients away from the surface. This forms a dense, hydrophobic barrier that isolates the metal from the corrosive medium, thereby impeding both anodic and cathodic corrosion reactions.[11] The adsorption can be a combination of physisorption and chemisorption.[11][12]

Experimental Protocol for Evaluation of Corrosion Inhibition:

-

Weight Loss Method:

-

Coupon Preparation: Mechanically polish metal coupons with successive grades of abrasive paper, rinse with deionized water, degrease with acetone (B3395972) or ethanol, and dry.

-

Initial Weighing: Accurately weigh the prepared coupons.

-

Immersion: Immerse the coupons in the corrosive solution with and without various concentrations of this compound.

-

Exposure: Maintain the setup at a constant temperature for a specified duration (e.g., 24, 48, 72 hours).

-

Final Weighing: After exposure, clean the coupons to remove corrosion products and re-weigh.

-

Calculations: Determine the corrosion rate and inhibition efficiency.

-

-

Electrochemical Methods (Potentiodynamic Polarization - PDP & Electrochemical Impedance Spectroscopy - EIS):

-

Cell Setup: Assemble a three-electrode cell with a working electrode (the metal sample), a reference electrode, and a counter electrode in the test solution.

-

Stabilization: Allow the system to stabilize by monitoring the Open Circuit Potential (OCP).

-

PDP Measurement: Scan the potential and measure the resulting current to determine corrosion potential (Ecorr) and corrosion current density (icorr).

-

EIS Measurement: Apply a small amplitude AC voltage over a range of frequencies to measure the impedance of the system, providing information on the charge transfer resistance.

-

Nanoparticle Synthesis

This compound and its free amine form, dodecylamine, are utilized as capping or stabilizing agents in the synthesis of nanoparticles.[13][14] The amine group coordinates to the surface of the forming nanoparticles, while the long alkyl chain provides a steric barrier, preventing aggregation and controlling particle size and morphology.[13] For instance, dodecylamine has been used in the synthesis of ultrasmall palladium nanoparticles.[15][16] The concentration of dodecylamine can significantly influence the resulting nanoparticle size and shape.[17]

General Experimental Workflow for Nanoparticle Synthesis:

-

Precursor Preparation: Dissolve the metal precursor salt in a suitable solvent.

-

Addition of Capping Agent: Introduce this compound or dodecylamine to the solution.

-

Reduction: Add a reducing agent to initiate the formation of nanoparticles.

-

Growth and Stabilization: Allow the nanoparticles to grow to the desired size, with the capping agent stabilizing their surface.

-

Purification: Isolate and purify the nanoparticles through methods like centrifugation and washing.

Role in Drug Development and Delivery

This compound is mentioned as an organic intermediate in drug development.[1] Its surfactant properties and the ability of its parent amine to act as a capping agent for nanoparticles suggest potential applications in drug delivery systems.[13][14] Cationic surfactants can interact with negatively charged cell membranes, which can be a factor in drug uptake.[18][19] However, this interaction can also lead to cytotoxicity.[18] The use of long-chain amines in lipid nanoparticles (LNPs), which are crucial for modern drug delivery, including mRNA vaccines, highlights the relevance of this class of molecules.[14]

Biological Activity and Signaling Pathways

The primary biological interaction of such amphiphilic molecules is with cell membranes.[20] Due to the negative charge of bacterial cell surfaces, cationic surfactants like this compound are widely used as antimicrobial agents.[19][21] The proposed mechanism involves the disruption of the cell membrane's integrity.[20] The hydrophobic tail can insert into the lipid bilayer, leading to increased membrane fluidity, pore formation, and eventual cell lysis.[20]

In the context of eukaryotic cells, the interaction with the plasma membrane can influence cellular processes. The binding of cationic surfactant-DNA complexes to the cell membrane is a critical step in transfection, although it can also lead to the trapping of these complexes on the cell surface, limiting internalization.[22] Some long-chain amines have been shown to inhibit the activity of enzymes like dynamin GTPase, which is involved in endocytosis.[23]

It is important to note that the biological effects of long-chain alkylamines can include toxicity to aquatic organisms and potential irritant effects on skin, eyes, and the respiratory system in humans.[1][24]

References

- 1. Buy this compound | 929-73-7 [smolecule.com]

- 2. Dodecylamine hydrochloride - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 4. CAS 929-73-7: Dodecylammonium chloride | CymitQuimica [cymitquimica.com]

- 5. This compound - Wikidata [wikidata.org]

- 6. Dodecylammonium chloride | C12H28ClN | CID 458426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. DODECYLAMINE HYDROCHLORIDE | 929-73-7 [chemicalbook.com]

- 8. Dodecylamine, hydrochloride | C12H28ClN | CID 13582 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and characterization of dodecylamine-capped ultrasmall metallic palladium nanoparticles (2 nm) - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00528K [pubs.rsc.org]

- 17. Colloidal synthesis of C0A12O4 nanoparticles using dodecylamine and their structural characterization [scielo.org.mx]

- 18. Cationic Surfactants: Self-Assembly, Structure-Activity Correlation and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. Gene transfer by cationic surfactants is essentially limited by the trapping of the surfactant/DNA complexes onto the cell membrane: a fluorescence investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Long chain amines and long chain ammonium salts as novel inhibitors of dynamin GTPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Substrate specificity of a long-chain alkylamine-degrading Pseudomonas sp isolated from activated sludge - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Review of the Applications of Laurylamine Hydrochloride

Abstract: Laurylamine hydrochloride, also known as dodecylamine (B51217) hydrochloride, is a versatile primary amine salt classified as a cationic surfactant.[1][2] With the molecular formula C₁₂H₂₈ClN, it presents as a white solid with a unique combination of properties that make it valuable across a wide range of industrial and pharmaceutical sectors.[1] Its amphiphilic nature, stemming from a long hydrophobic alkyl chain and a hydrophilic amine head, drives its utility as an emulsifier, corrosion inhibitor, mineral flotation agent, biocide, and a critical component in the synthesis of advanced materials.[1][2][3][4] This technical guide provides an in-depth review of the core applications of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the mechanisms and workflows associated with its use.

Physicochemical and Toxicological Properties

This compound's functionality is rooted in its chemical and physical characteristics. It is a salt formed from the neutralization of laurylamine, a primary fatty amine.[3] While the parent amine is a waxy solid insoluble in water, the hydrochloride salt exhibits moderate water solubility.[1][3][5]

Table 1: Physicochemical Properties of Laurylamine and this compound

| Property | Laurylamine (Dodecylamine) | This compound | Source(s) |

|---|---|---|---|

| CAS Number | 124-22-1 | 929-73-7 | [2][3][6] |

| Molecular Formula | C₁₂H₂₇N | C₁₂H₂₈ClN | [2][3] |

| Molecular Weight | 185.35 g/mol | 221.81 g/mol | [2][3] |

| Appearance | White waxy solid / Yellow liquid | White solid | [1][3] |

| Melting Point | 27-29 °C | 196-188 °C (Decomposition) | [1][3] |

| Boiling Point | 247-249 °C | 247-249 °C | [1][3] |

| Density | 0.806 g/mL at 25°C | Not specified | [3][5] |

| Water Solubility | 78 mg/L at 25 °C (Slightly soluble) | Soluble |[1][2][3] |

As with many industrial chemicals, proper handling of this compound is crucial due to its potential hazards. It is known to be an irritant to the skin, eyes, and respiratory system and is harmful if swallowed.[1]

Table 2: Toxicological Data for Laurylamine

| Test | Species | Route | LD50 Value | Source(s) |

|---|---|---|---|---|

| Acute Toxicity | Rat | Oral | 1020 mg/kg | [3][4] |

| Acute Toxicity | Mouse | Oral | 755 - 1160 mg/kg | [2][3][4] |

| Acute Toxicity | Mouse | Intraperitoneal | 50 mg/kg |[3][4] |

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction. The most common method involves reacting dodecylamine (laurylamine) with hydrochloric acid.[1][3] The parent dodecylamine can be produced through methods such as the reduction of 1-azidododecane, which can yield purity levels up to 97%.[1][7]

Core Applications

Surfactant in Cosmetics and Industrial Formulations

As a cationic surfactant, this compound possesses excellent emulsifying, dispersing, and antistatic properties.[2] In cosmetic and personal care products, cationic surfactants are valued for their conditioning effects on hair and skin.[8][9] They adsorb onto the negatively charged surfaces of hair shafts, neutralizing static, reducing friction, and providing a smoother feel.[10] This makes them ideal for hair conditioners, detanglers, and skin-softening lotions.[8]

Table 3: Use of Cationic Surfactants in Cosmetic Formulations

| Product Type | Typical Concentration | Primary Function | Source(s) |

|---|---|---|---|

| Shampoos | 0.5% - 5% | Conditioning, Foam Stabilization | |

| Hair Conditioners | 0.5% - 5% | Detangling, Antistatic, Softening | |

| Hair Styling Gels | 1% - 5% | Slipperiness, Curl Retention |

| Skincare (e.g., Shower Gels) | 0.5% - 5% | Conditioning, Moisturizing | |

Mineral Flotation